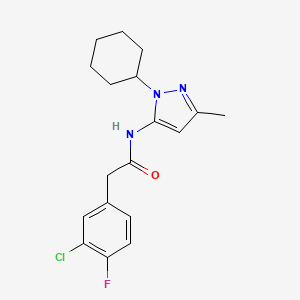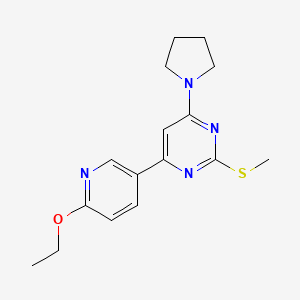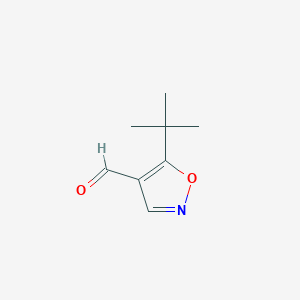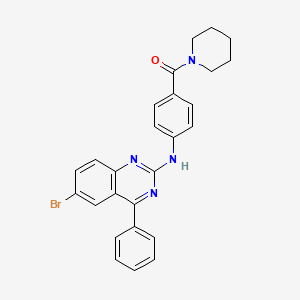![molecular formula C26H22ClNO4 B2373949 1-[(4-Chlorophenyl)methyl]-6,7-dimethoxy-3-(4-methylbenzoyl)quinolin-4-one CAS No. 866727-12-0](/img/structure/B2373949.png)
1-[(4-Chlorophenyl)methyl]-6,7-dimethoxy-3-(4-methylbenzoyl)quinolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(4-Chlorophenyl)methyl]-6,7-dimethoxy-3-(4-methylbenzoyl)quinolin-4-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structural features, has garnered interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Chlorophenyl)methyl]-6,7-dimethoxy-3-(4-methylbenzoyl)quinolin-4-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the chlorophenylmethyl and methylbenzoyl groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industry standards.
化学反应分析
Types of Reactions
1-[(4-Chlorophenyl)methyl]-6,7-dimethoxy-3-(4-methylbenzoyl)quinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce new substituents on the aromatic rings.
科学研究应用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial agent against various bacterial strains.
Medicine: Research has indicated its potential as an anticancer agent due to its ability to inhibit certain cancer cell lines.
Industry: The compound is used in the development of new materials with specific properties.
作用机制
The mechanism of action of 1-[(4-Chlorophenyl)methyl]-6,7-dimethoxy-3-(4-methylbenzoyl)quinolin-4-one involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors involved in critical pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one: Known for its antitumor activity.
3-Benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one: Exhibits potent antimicrobial activity.
Uniqueness
1-[(4-Chlorophenyl)methyl]-6,7-dimethoxy-3-(4-methylbenzoyl)quinolin-4-one stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
1-[(4-chlorophenyl)methyl]-6,7-dimethoxy-3-(4-methylbenzoyl)quinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClNO4/c1-16-4-8-18(9-5-16)25(29)21-15-28(14-17-6-10-19(27)11-7-17)22-13-24(32-3)23(31-2)12-20(22)26(21)30/h4-13,15H,14H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBFNUSCXVAYSLA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B2373870.png)
![8-Azaspiro[4.5]decan-2-ylmethyl acetate](/img/structure/B2373871.png)
![tert-butyl N-[1-(hydrazinecarbonyl)but-3-yn-1-yl]carbamate](/img/structure/B2373872.png)
![ethyl 2-(2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2373873.png)

![methyl 2-[(2Z)-2-({4-[(3-methylpiperidin-1-yl)sulfonyl]benzoyl}imino)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2373875.png)
![2-chloro-N-((1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)sulfonyl)-N-(furan-2-ylmethyl)benzamide](/img/structure/B2373877.png)
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide](/img/structure/B2373878.png)

![5-Chloro-6-(4-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)pyridine-3-carbonitrile](/img/structure/B2373885.png)
![5,10-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[2,1,3]benzothiadiazolo[5,4-e][2,1,3]benzothiadiazole](/img/structure/B2373886.png)


